molecular formula C11H13NO4 B1313610 Diethyl Pyridine-2,3-dicarboxylate CAS No. 2050-22-8

Diethyl Pyridine-2,3-dicarboxylate

Cat. No. B1313610
CAS RN: 2050-22-8
M. Wt: 223.22 g/mol
InChI Key: LIVYVINPLCASPD-UHFFFAOYSA-N
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Description

Diethyl Pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 2050-22-8 . It has a molecular weight of 223.23 . It is in liquid form .


Synthesis Analysis

The synthesis of metal-organic frameworks based on pyridine-2,3-dicarboxylate has been reported . These frameworks were synthesized at room temperature and were characterized by infrared spectroscopy, elemental analysis, thermogravimetric analysis, and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of Diethyl Pyridine-2,3-dicarboxylate is complex. For example, in one study, it was found that the Zn (II) atoms in the compound are bridged by 2,3-pydc and bbi ligands, leading to a three-dimensional network .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

Diethyl Pyridine-2,3-dicarboxylate is a liquid at room temperature . It has a molecular weight of 223.23 .

Scientific Research Applications

Crystal Structure and Molecular Analysis

Diethyl Pyridine-2,3-dicarboxylate, known for its involvement in forming complex molecular structures, demonstrates notable properties in crystallography. A study by Armas et al. (2003) showcased its role in the formation of the crystal structure of a compound featuring bromophenyl and thieno[2,3-b]pyridine moieties, highlighting intricate molecular interactions and stability provided by intermolecular and intramolecular hydrogen bonds (Armas et al., 2003).

Synthesis of Heterocyclic Systems

The compound plays a pivotal role as a starting material in the synthesis of various heterocyclic systems. Ahmed (2002) utilized Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate for synthesizing novel heterocyclic systems, demonstrating its versatility and importance in the synthesis of complex organic structures (Ahmed, 2002).

Role in Organic Synthesis and Catalysis

In the domain of organic synthesis and catalysis, the compound is identified as a crucial reactant. Zhu et al. (2003) described its involvement in an organic phosphine-catalyzed annulation process, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003). This highlights its applicability in the synthesis of complex organic molecules.

Coordination Chemistry and Complex Formation

The compound's efficacy extends to coordination chemistry, where it contributes to the formation of complex structures. Jain et al. (2004) explored its role in synthesizing new pyridine carboxamide ligands and their complexation with copper(II), revealing its potential in forming multifaceted molecular architectures (Jain et al., 2004).

Safety And Hazards

The safety information for Diethyl Pyridine-2,3-dicarboxylate includes hazard statements H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The use of pyridine-2,3-dicarboxylate in the synthesis of metal-organic frameworks is a promising area of research . These frameworks have potential applications in various fields, including catalysis, magnetism, electronics, and chemical separations .

properties

IUPAC Name

diethyl pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYVINPLCASPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447281
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Pyridine-2,3-dicarboxylate

CAS RN

2050-22-8
Record name 2,3-Diethyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A soution of dimethyl formamide (73 g, 1.00 mole) in ethylene dichloride is slowly treated with oxalyl chloride (88 mL, 1.00 mole), with cooling, stirred at ambient temperatures for 16 hours, treated with ethyl vinyl ether (72.1 g, 1.00 mole) over a 1 hour period and stirred at ambient temperatures for 16 hours. This reaction mixture is treated sequentially with diethyl oxalacetate (199.28 g, 1.06 mole) and (with cooling) triethylamine (224 g, 2.2 mole), stirred for 0.5 hours and treated with a premixed solution of concentrated HCl (200 ml) and concentrated NH4OH (200 ml) in 100 ml of water. The reaction mixture is treated further with water (250 ml), concentrated NH4OH (70 ml) and acetic acid (200 ml). The resultant mixture is distilled under N2 at 88° C. and atmosphere pressure to remove 1850 g of distillate. The distillation pot is then treated with absolute ethanol (1.0 L) and NH4OCOCH3 (180 g), heated at reflux temperature for 16 hours and distilled at 100° C. to remove 887 g of distillate. The distillation pot is cooled and the residue is partitioned between water and 2:1 ethyl acetate/hexanes. The organic phase is separated, washed sequentially with water and brine and concentrated in vacuo to give the title product as an oil, 179.5 g, (77% pure) 58.5% yield, identified by NMR analysis.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
Quantity
199.28 g
Type
reactant
Reaction Step Four
Quantity
224 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58.5%

Synthesis routes and methods II

Procedure details

To a suspension of 2,3-pyridinedicarboxylic acid (200 g, 1.2 mol) in ethanol (800 ml) was added conc H2SO4 (100 ml) and this mixture was heated to reflux for 3 days (mechanical stirring). It was then cooled down to r.t. and added to crushed ice. Conc NH4OH (405 ml) was then added slowly and the pH was adjusted to 9 by addition of some aq. NH4Cl. The products were extracted into i-PrOAc, dried over Na2SO4 and concentrated to yield 182.48 g of an orange oil containing 88% of the diester (60% yield), 8.1% of ethyl 3-pyridinecarboxylate and 3.5% i-PrOAc. This mixture was used as such in the next step.
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) are dissolved in n-butanol (10 ml), and thereto is added p-toluenesulfonic acid (20 mg). The mixture is refluxed for 10 hours, and thereto is added additional acrolein monomer (0.1 g), and the mixture is refluxed for 5 hours (the degree of reaction of aminodiester is 91%). After distilling off the solvent, the residue is distilled under reduced pressure to give diethyl pyridine-2,3-dicarboxylate (0.86 g, 72.3%). The product has a boiling point of 135°-145° C. (3 Torr) and a purity of 96.4% by gas chromatographic analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aminodiester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Oguchi - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
Compounds of 6,7-di X substituted 5,8-quinolinediol (X=COOC 2 H 5 ; CN; COCH 3 ) have been prepared from diethyl pyridine-2,3-dicarboxylate and the respective active methylene …
Number of citations: 1 www.journal.csj.jp
G Jones, RK Jones - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Pyridine-2,3- and -3,4-dicarboxylates have been condensed with dialkyl succinates and dialkyl glutarates to give diethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (7), diethyl 5,8-…
Number of citations: 16 pubs.rsc.org
RK Jones - 1972 - eprints.keele.ac.uk
The methods of synthesis of benzocyclohepteneones are reviewed. A sequential Claisen - Dieckmann condensation has been used to prepare di-alkyl 5,9-dihydroxy-7H-cyclohepta-[b]-…
Number of citations: 4 eprints.keele.ac.uk
JR Gomm - 2002 - eprints.soton.ac.uk
The solid-state behaviour of pincer shaped molecules with a heterocycle at the hinge and amide- or ester-linked aromatic arms are investigated. A number of core units have been …
Number of citations: 3 eprints.soton.ac.uk
S Yamashkin, N Zhukova - Chemistry of Heterocyclic …, 2008 - search.ebscohost.com
CHC-1/99, pp Page 1 Chemistry of Heterocyclic Compounds, Vol. 44, No. 2, 2008 SYNTHESIS OF HETEROCYCLIC COMPOUNDS USING OXALOACETIC ESTER (REVIEW) SA …
Number of citations: 11 search.ebscohost.com
RC Nelson, JB Johnson, DJ Congdon… - …, 2001 - ACS Publications
A straightforward method for the preparation of alkali-metal phthaloylphosphide (isophosphindoline-1,3-dione(1−) ion) salts from phosphine, diethyl phthalate or its ring-substituted …
Number of citations: 10 pubs.acs.org
Y Chikayuki, T Miyashige, S Yonekawa, A Kirita… - …, 2020 - thieme-connect.com
A transition-metal-free synthesis of pyridine derivatives by 6-endo-dig cyclization of N-propargyl enamines was developed. This method is environmentally friendly and is a high atom …
Number of citations: 14 www.thieme-connect.com

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